ERK1/2 Phosphorylation-Preferring Agonists: [] describes synthesizing novel aryloxyethyl derivatives using [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanamine as the starting material. These derivatives exhibited high affinity for the serotonin 5-HT1A receptor and showed robust antidepressant-like activity in preclinical studies.
α1A/α1D-Adrenergic Receptor Antagonists: [] utilizes [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanamine as a scaffold for designing novel arylsulfonamide derivatives. These compounds demonstrate potential as uroselective α1A/α1D-adrenoceptor antagonists, suggesting possible applications in treating lower urinary tract symptoms associated with benign prostatic hyperplasia.
ERK1/2 Phosphorylation: Compounds incorporating [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanamine can act as biased agonists of the serotonin 5-HT1A receptor, preferentially activating the ERK1/2 phosphorylation pathway over other signaling cascades. []
α1A/α1D-Adrenergic Receptor Antagonism: Derivatives containing this moiety can bind to and block α1A/α1D-adrenergic receptors, inhibiting their downstream signaling pathways. []
Potential Antidepressant Agents: Aryloxyethyl derivatives of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanamine have shown promising antidepressant-like effects in preclinical studies by acting as biased agonists of the serotonin 5-HT1A receptor. []
Potential Treatment for Lower Urinary Tract Symptoms: Arylsulfonamide derivatives of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanamine have shown potential as uroselective α1A/α1D-adrenergic receptor antagonists, suggesting potential applications in treating lower urinary tract symptoms associated with BPH. []
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.:
CAS No.: 53417-29-1